N-[(pyridin-4-yl)methyl]-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide
Description
N-[(pyridin-4-yl)methyl]-4-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a pyridin-4-ylmethyl substituent linked to a benzene ring bearing a 1,1,3-trioxo-thiazolidinone moiety. This structure combines a sulfonamide pharmacophore with heterocyclic components, which are common in medicinal chemistry for targeting enzymes or receptors. Its structural uniqueness lies in the juxtaposition of these functional groups, which may influence both physicochemical properties and biological activity .
Properties
IUPAC Name |
N-(pyridin-4-ylmethyl)-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S2/c19-15-7-10-24(20,21)18(15)13-1-3-14(4-2-13)25(22,23)17-11-12-5-8-16-9-6-12/h1-6,8-9,17H,7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDHAASMQZZOKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(pyridin-4-yl)methyl]-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms and effects.
Chemical Structure and Properties
The compound features a complex structure that includes a pyridine moiety, a thiazolidine ring, and a sulfonamide group. This unique arrangement suggests potential interactions with various biological targets.
Molecular Formula
- Molecular Formula: C14H14N2O4S
- Molecular Weight: 302.34 g/mol
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study comparing various benzene sulfonamides demonstrated that derivatives similar to this compound showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The effectiveness was measured by the diameter of inhibition zones in standard microbial assays.
| Compound Name | Inhibition Zone (mm) | Microbial Strain |
|---|---|---|
| N-[(pyridin-4-yl)methyl]-... | 20 | Staphylococcus aureus |
| 4-Methyl-N-pyridin-2-yl-benzenesulfonamide | 18 | Escherichia coli |
| Control (No treatment) | 0 | - |
Cardiovascular Effects
The compound's effects on cardiovascular systems have also been investigated. A study utilized isolated rat heart models to assess changes in perfusion pressure and coronary resistance. The results indicated that compounds with similar structures could modulate these parameters significantly.
Experimental Design Summary
| Group | Compound | Dose |
|---|---|---|
| Control | Krebs-Henseleit solution only | - |
| Treatment Group I | N-[(pyridin-4-yl)methyl]-... | 0.001 nM |
| Treatment Group II | Benzene sulfonamide derivative | 0.001 nM |
The findings suggested that the compound could interact with calcium channels, influencing vascular resistance and blood pressure.
The proposed mechanism of action for N-[(pyridin-4-yl)methyl]-... involves the inhibition of specific enzymes or receptors involved in inflammatory pathways or microbial metabolism. The sulfonamide group is known for its ability to mimic para-amino benzoic acid (PABA), thereby interfering with folate synthesis in bacteria.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several sulfonamide derivatives against clinical isolates of Klebsiella pneumoniae and Pseudomonas aeruginosa. The results indicated that the compound exhibited a higher potency compared to traditional antibiotics, suggesting its potential as an alternative therapeutic agent.
Study 2: Cardiovascular Pharmacology
In another investigation, researchers assessed the impact of N-[(pyridin-4-yl)methyl]-... on cardiac function. The study revealed that administration led to a statistically significant decrease in coronary resistance compared to controls, highlighting its potential role in managing cardiovascular diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences between the target compound and analogous sulfonamide derivatives:
Electronic and Steric Effects
- Thiazolidinone vs. Thioxo Groups: The 1,1,3-trioxo-thiazolidinone in the target compound (electron-deficient due to sulfone groups) contrasts with the thioxo group in ’s compound, which is more nucleophilic. This difference may influence interactions with cysteine residues in enzymatic targets .
- Alkyl Chain Variations : The pyridin-4-ylmethyl group in the target compound offers a shorter alkyl linker than the 2-(pyridin-4-yl)ethyl chain in ’s derivative. This may reduce steric hindrance and improve binding to flat binding pockets .
Pharmacokinetic and Physicochemical Properties (Inferred)
- Solubility : The pyridine ring in the target compound may improve aqueous solubility compared to ’s cyclohexylethoxy derivatives, which are highly lipophilic .
- Metabolic Stability: The thiazolidinone’s sulfone groups may resist oxidative metabolism better than ’s methylsulfonyl group, which could undergo demethylation .
Preparation Methods
Stepwise Synthesis via Intermediate Isolation
The most widely reported method involves three sequential steps:
Synthesis of 4-(1,1,3-Trioxo-1λ⁶,2-thiazolidin-2-yl)benzene-1-sulfonyl Chloride
Reactants :
-
4-Aminobenzenesulfonic acid
-
Thionyl chloride (SOCl₂)
-
2-Chloroethylsulfamoyl chloride
Conditions :
-
Chlorination : 4-Aminobenzenesulfonic acid is treated with excess SOCl₂ at 60–70°C for 4–6 hours to form 4-aminobenzenesulfonyl chloride.
-
Cyclization : The intermediate reacts with 2-chloroethylsulfamoyl chloride in dry dichloromethane (DCM) under nitrogen, catalyzed by triethylamine (TEA, 1.2 equiv), yielding the thiazolidin trioxo ring.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% (after column chromatography) |
| Purity (HPLC) | ≥95% |
Formation of N-[(pyridin-4-yl)methyl]benzene Sulfonamide
Reactants :
-
4-(1,1,3-Trioxo-1λ⁶,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride
-
4-(Aminomethyl)pyridine
Conditions :
-
Dropwise addition of 4-(aminomethyl)pyridine (1.1 equiv) to a cooled (0–5°C) solution of the sulfonyl chloride in tetrahydrofuran (THF).
-
Stirring at room temperature for 12–16 hours, followed by quenching with ice-water.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 12–16 hours |
| Yield | 81–85% |
Final Purification and Crystallization
The crude product is purified via recrystallization from ethanol/water (3:1 v/v) or silica gel chromatography using ethyl acetate/hexane (1:1) as the eluent.
One-Pot Synthesis with In Situ Intermediate Generation
A modified approach condenses the synthesis into a single reaction vessel, reducing purification steps:
Reactants :
-
4-Aminobenzenesulfonyl chloride
-
2-Mercaptoethylsulfonic acid
-
4-(Aminomethyl)pyridine
Conditions :
-
Thiazolidin Ring Formation : 4-Aminobenzenesulfonyl chloride reacts with 2-mercaptoethylsulfonic acid in DCM with TEA (2.0 equiv) at 25°C for 8 hours.
-
In Situ Coupling : 4-(Aminomethyl)pyridine is added directly to the reaction mixture, and stirring continues for 24 hours.
Advantages :
Analytical Characterization
Spectroscopic Data
Chromatographic Purity Assessment
| Method | Conditions | Purity |
|---|---|---|
| Reverse-phase HPLC | C18 column, MeOH/H₂O (70:30) | 98.2% |
| TLC | Silica gel, EtOAc/hexane (1:1) | Single spot (Rf = 0.45) |
Comparative Analysis of Synthetic Approaches
| Parameter | Stepwise Method | One-Pot Method |
|---|---|---|
| Total Yield | 68–72% | 74–78% |
| Purification Steps | 3 | 2 |
| Reaction Time | 36–42 hours | 32 hours |
| Scalability | Suitable for >100 g batches | Limited to <50 g batches |
The one-pot method offers higher efficiency for small-scale synthesis, while the stepwise approach remains preferable for industrial-scale production due to better intermediate control.
Optimization Strategies and Troubleshooting
Common Side Reactions and Mitigation
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[(pyridin-4-yl)methyl]-4-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzene-1-sulfonamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves coupling the pyridinylmethylamine moiety to the sulfonamide core under reflux conditions. Key steps include:
- Sulfonylation : Reacting 4-amino-benzenesulfonamide with 1,1,3-trioxo-1λ⁶,2-thiazolidine using coupling agents like EDCI/HOBt in DMF .
- N-Alkylation : Introducing the pyridin-4-ylmethyl group via nucleophilic substitution, optimized at 60–80°C in acetonitrile with K₂CO₃ as a base .
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol/water mixtures .
Q. How can the purity and structural integrity of this compound be validated?
- Methodology :
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and substituent integration .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification .
- HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. What strategies can resolve contradictions in bioactivity data between this compound and its structural analogs?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., substitution at pyridine or sulfonamide groups) using in vitro assays (e.g., enzyme inhibition). For example:
- Pyridine vs. Pyrimidine : Pyridin-4-ylmethyl groups (as in the target compound) may enhance target binding vs. pyrimidine-based analogs due to π-π stacking .
- Sulfonamide Modifications : 1,1,3-Trioxo-thiazolidine enhances solubility but may reduce membrane permeability compared to non-polar substituents .
- Computational Modeling : Molecular docking (e.g., using PDB structures) to predict binding affinities and rationalize discrepancies .
Q. How can regioselectivity challenges during N-alkylation be addressed?
- Methodology :
- Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) favor N- over O-alkylation .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency .
- Temperature Control : Lower temperatures (40–50°C) minimize side reactions during alkylation .
Q. What are the implications of the 1,1,3-trioxo-thiazolidine moiety on pharmacokinetic properties?
- Methodology :
- In Vitro ADME Assays :
- Metabolic Stability : Liver microsome assays to assess oxidation susceptibility .
- Permeability : Caco-2 cell monolayer studies to evaluate intestinal absorption .
- Computational Predictions : LogP calculations (e.g., using Molinspiration) to estimate lipophilicity, critical for blood-brain barrier penetration .
Experimental Design & Data Analysis
Q. How should researchers design assays to evaluate this compound’s mechanism of action?
- Methodology :
- Target Identification :
- Kinase Profiling : Broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells .
- Pathway Analysis : RNA-seq or proteomics to map downstream signaling effects .
Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?
- Methodology :
- Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) using GraphPad Prism® to calculate IC₅₀ values .
- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Fisher’s PLSD) to assess significance (p < 0.05) .
Comparative & Contradictory Data
Q. Why do computational docking results sometimes conflict with experimental binding data?
- Methodology :
- Force Field Refinement : Use AMBER or CHARMM for more accurate ligand-protein interaction modeling .
- Solvent Effects : Include explicit water molecules in docking simulations to account for hydrogen bonding .
Q. How can discrepancies in solubility data across studies be reconciled?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
